molecular formula C6H12O B078889 2,3-Dimethyl-3-buten-2-ol CAS No. 10473-13-9

2,3-Dimethyl-3-buten-2-ol

Cat. No. B078889
CAS RN: 10473-13-9
M. Wt: 100.16 g/mol
InChI Key: AWDLBZUXUNIODN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2,3-dimethyl-3-buten-2-ol involves complex reactions, highlighting the compound's versatile reactivity. For instance, the reaction of 2,3-bis(phenylsulfonyl)-1,3-butadiene with various anions demonstrates a series of sequential conjugate additions, leading to the formation of complex structures (Padwa et al., 1996). This indicates the compound's capacity for participating in intricate synthesis routes, providing a pathway to diverse molecular architectures.

Molecular Structure Analysis

The molecular structure of 2,3-dimethyl-2-butene, a closely related compound, has been studied through various computational and experimental methods, revealing insights into its geometry and conformational dynamics (Doms et al., 1983). These studies shed light on the influence of methyl group orientation and the molecule's overall shape, which is crucial for understanding the reactivity and properties of 2,3-dimethyl-3-buten-2-ol.

Chemical Reactions and Properties

Research on derivatives and analogues of 2,3-dimethyl-3-buten-2-ol reveals a broad spectrum of chemical reactivity. For example, the synthesis and reactivity of dimethylsulfonium methylide with diendioates to produce 1,3-butadien-2-ylmalonates demonstrate the potential for generating novel molecular structures through carefully orchestrated reactions (Singh & Ghosh, 2007). This highlights the compound's role in synthesizing complex organic molecules.

Physical Properties Analysis

The physical properties of 2,3-dimethyl-3-buten-2-ol and its derivatives are influenced by their molecular structure. Studies on similar molecules indicate the importance of conformational analysis in understanding their behavior. For instance, the conformational energy of 3-buten-2-ol, a model compound, has been extensively studied, providing insights into the factors that govern the physical properties of such molecules (Kahn & Hehre, 1985).

Chemical Properties Analysis

The chemical properties of 2,3-dimethyl-3-buten-2-ol, such as reactivity towards various reagents and participation in complex reaction networks, are central to its applications in synthetic chemistry. The regioselective synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates from 3-methyl-2-buten-1-ol demonstrates the intricacies of manipulating its chemical properties for targeted outcomes (Matsui et al., 1986).

Scientific Research Applications

  • Conformational Analysis and Molecular Properties : Kahn and Hehre (1985) studied the conformational energy of 3-buten-2-ol, a structurally related compound to 2,3-Dimethyl-3-buten-2-ol, using ab initio molecular orbital theory. This study helps in understanding the molecular behavior of similar compounds (Kahn & Hehre, 1985).

  • Peroxyl-Radical-Scavenging Activity : Stobiecka et al. (2016) explored the structural properties and radical scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its new heterocyclic analogues. This research is significant for understanding the antioxidant properties of these compounds (Stobiecka et al., 2016).

  • Epoxidation Processes : Höft et al. (1991) investigated the Sharpless epoxidation of 3-Methyl-2-buten-1-ol, a compound similar to 2,3-Dimethyl-3-buten-2-ol, using various organic hydroperoxides. This process is relevant for creating homochiral intermediates in chemical synthesis (Höft et al., 1991).

  • Fluorine-Containing Derivatives : Paleta et al. (2000) researched fluorine-containing butanolides and butenolides, providing insights into chemical reactions involving vinylic displacement and novel rearrangements. This study contributes to understanding the chemical behavior of fluorine-modified derivatives of 2,3-Dimethyl-3-buten-2-ol (Paleta et al., 2000).

  • Alkylation Processes : Youngblood et al. (1978) explored the ethylation and methylation of 3-buten-1-ol using titanium tetrachloride-organoaluminum systems. Their research provides insights into the alkylation of unsaturated alcohols, which is relevant for the modification of compounds like 2,3-Dimethyl-3-buten-2-ol (Youngblood et al., 1978).

  • Catalytic Dehydration : Duan et al. (2014) investigated the vapor-phase catalytic dehydration of 2,3-butanediol into 3-buten-2-ol over various metal oxides. This study provides insights into catalytic processes relevant to the production of unsaturated alcohols (Duan et al., 2014).

  • Kinetics and Reactivity Studies : Rodríguez et al. (2007) examined the reactions of unsaturated alcohols like 3-butene-2-ol and 2-methyl-3-butene-2-ol with atomic chlorine, providing valuable kinetic data that can be applied to similar compounds (Rodríguez et al., 2007).

  • Hydrogenation Processes : Vernuccio et al. (2016) studied the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst. This research is relevant for understanding the hydrogenation processes of similar unsaturated alcohols (Vernuccio et al., 2016).

Safety And Hazards

According to its Safety Data Sheet, 2,3-Dimethyl-3-buten-2-ol is a flammable liquid and vapor. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and kept cool .

Future Directions

While specific future directions for the study or use of 2,3-Dimethyl-3-buten-2-ol are not mentioned in the search results, it’s worth noting that research into the properties and potential applications of chemical compounds is ongoing. This compound, like many others, may have potential uses that have not yet been discovered .

properties

IUPAC Name

2,3-dimethylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(2)6(3,4)7/h7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDLBZUXUNIODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146686
Record name 2,3-Dimethyl-3-buten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-3-buten-2-ol

CAS RN

10473-13-9
Record name 2,3-Dimethyl-3-buten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10473-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-3-buten-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-3-buten-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-3-buten-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
L Xiuhua, L Mingjing, W Hanqing… - Chinese Journal of …, 2000 - europepmc.org
53 Volatile compounds and 28 fatty acids were detected from the constituents of volatile oil and fatty acids of the seeds of Bupleurum Falcatum L. by means of gas chromatography/mass …
Number of citations: 2 europepmc.org
CS Alaribe, AR Oladipupo, O Ojo-Nosakhare… - … of Phytomedicine and …, 2020 - ajol.info
The use of antioxidants has emerged as a promising therapeutic strategy for the management of mitochondrial dysfunction and other oxidative stress-related degenerative pathologies. …
Number of citations: 5 www.ajol.info
CA Zechmann, K Folting, KG Caulton - Chemistry of materials, 1998 - ACS Publications
Reaction of Zr 2 (O i Pr) 8 (HO i Pr) 2 with a slight excess of pinacol (HOCMe 2 CMe 2 OH) yields Zr 2 (OCMe 2 CMe 2 O) 2 (OCMe 2 CMe 2 OH) 4 , as confirmed by X-ray …
Number of citations: 13 pubs.acs.org
LK Freidlin, VZ Sharf - Bulletin of the Academy of Sciences of the USSR …, 1962 - Springer
The catalytic vapor-phase dehydration of pinacol has a stagewise character. In the first stage the process proceeds in two directions: with formation of pinacolone and with formation of …
Number of citations: 3 link.springer.com
DJ Bogan, DH Lee - The Journal of Physical Chemistry, 1992 - ACS Publications
Chemically activated tetramethyl-1, 2-dioxetane has been preparedby the reaction of 0^‘Aj) with 2, 3-dimethyl-2-butene at temperatures of 450 to 775 K and a pressure of 0.25 Torr. …
Number of citations: 2 pubs.acs.org
W Kimel, JD Surmatis, J Weber… - The Journal of …, 2002 - ACS Publications
-CH2CH2COCH3 of Lindlar catalyst, 4 toyield 3-methyl-l-penten-3-ol (Illb). This vinylcarbinol was treated with di-ketene to give the corresponding acetoacetate (Vb), which afforded 6-…
Number of citations: 59 pubs.acs.org
JN Marx, QR Bih - The Journal of Organic Chemistry, 1987 - ACS Publications
A seven-step total synthesis of 1 is reported, startingwith 3, 5-dimethylphenol. Formylation with Zn (CN) 2 gives 9. Mesylation of the derived alcohol 10 occurs only on the phenolic OH, …
Number of citations: 13 pubs.acs.org
Y Pocker, BP Ronald - Journal of the American Chemical Society, 1980 - ACS Publications
The mechanism of the acid-catalyzed ring opening of tetramethylethylene oxide has been explored through* H NMR and UV spectrophotometric product analysis in aqueous media. In …
Number of citations: 30 pubs.acs.org
KARTASHO. VR… - ZHURNAL …, 1971 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 0
IK Saricheva, GA Vorobyeva… - Journal of General …, 1957 - Consultants Bureau
Number of citations: 0

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